
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TH287, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. This compound has been shown to selectively target cancer cells and inhibit the activity of a specific protein called MTH1, which is essential for cancer cell survival.
Mécanisme D'action
The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of the MTH1 protein, which is essential for cancer cell survival. MTH1 is involved in the maintenance of genomic integrity by preventing the accumulation of oxidized nucleotides in DNA. N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide binds to the active site of MTH1 and prevents its activity, leading to the accumulation of oxidized nucleotides in DNA and ultimately inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In addition, N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its selectivity for cancer cells, which makes it a promising anticancer agent with minimal side effects. However, one limitation of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide that can be administered in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide as an anticancer agent. Finally, the combination of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide with other anticancer agents should be explored to enhance its efficacy and overcome potential resistance mechanisms.
Méthodes De Synthèse
The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include pyrimidine-2-carboxylic acid and 3-tetrahydrothiophenol. These two compounds are reacted with various reagents and solvents to produce the intermediate compounds, which are then reacted with nicotinoyl chloride to form N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Applications De Recherche Scientifique
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to selectively target cancer cells and induce cell death, while sparing normal cells. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-pyrimidin-2-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)20-10-4-8-21-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLZDOITRPROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2733063.png)
![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)
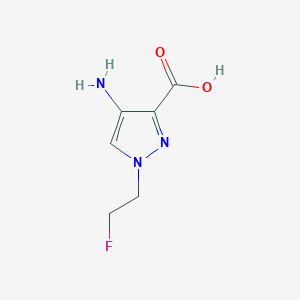
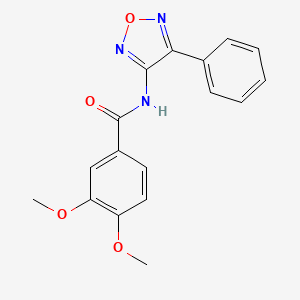
![(E)-4-(Dimethylamino)-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-enamide](/img/structure/B2733074.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)


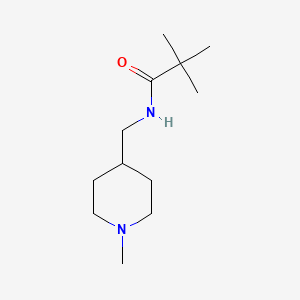
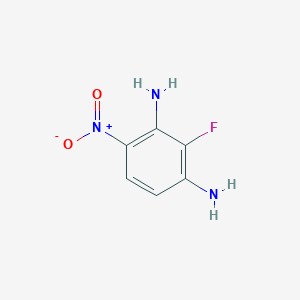
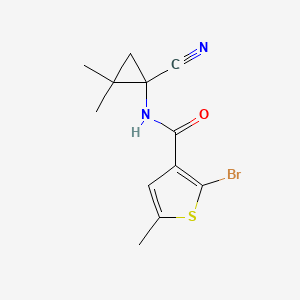

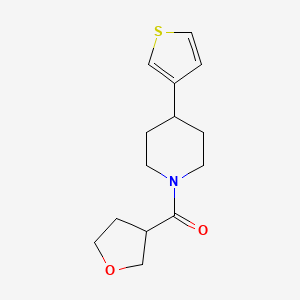
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)